Cas no 42044-90-6 (4-chloro-3-ethylbenzoic acid)

4-Chloro-3-ethylbenzoic acid is a substituted benzoic acid derivative featuring both chloro and ethyl functional groups at the 4- and 3-positions, respectively. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern offers versatility in further functionalization, enabling the introduction of additional reactive sites or modifications to the aromatic core. The presence of the carboxylic acid group facilitates easy derivatization into esters, amides, or other derivatives. The compound is typically supplied in high purity, ensuring consistent performance in synthetic applications. Proper handling and storage are recommended due to its potential reactivity.
4-chloro-3-ethylbenzoic acid structure
4-chloro-3-ethylbenzoic acid structure
Product Name:4-chloro-3-ethylbenzoic acid
CAS No:42044-90-6
MF:C9H9ClO2
MW:184.619561910629
MDL:MFCD11111064
CID:3168292
PubChem ID:21412279
Update Time:2025-06-12

4-chloro-3-ethylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-3-ethylbenzoic acid
    • MDL: MFCD11111064
    • Inchi: 1S/C9H9ClO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12)
    • InChI Key: FLBWHXRCPBTVTL-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=O)O)C=C1CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2

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Additional information on 4-chloro-3-ethylbenzoic acid

Chemical Profile of 4-chloro-3-ethylbenzoic acid (CAS No. 42044-90-6)

4-chloro-3-ethylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 42044-90-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This benzoic acid derivative features a chloro substituent at the fourth position and an ethyl group at the third position on the benzene ring, which imparts unique reactivity and potential applications in synthetic chemistry and medicinal chemistry.

The structural configuration of 4-chloro-3-ethylbenzoic acid makes it a versatile intermediate in the synthesis of various pharmacologically active molecules. The presence of both electron-withdrawing (chloro) and electron-donating (ethyl) groups on the aromatic ring creates a balance of reactivity that allows for diverse functionalization pathways. This characteristic has positioned it as a valuable building block in the development of novel therapeutic agents.

In recent years, 4-chloro-3-ethylbenzoic acid has garnered attention in academic and industrial research due to its role in constructing complex molecular frameworks. Its utility extends to the synthesis of heterocyclic compounds, which are prevalent in many modern drugs. For instance, researchers have explored its incorporation into quinoline and isoquinoline derivatives, which are known for their biological activities ranging from antimicrobial to anticancer properties.

One notable application of 4-chloro-3-ethylbenzoic acid is in the development of nonsteroidal anti-inflammatory drug (NSAID) analogs. The benzoic acid core is a common scaffold in NSAIDs, and modifications at the aromatic positions can fine-tune pharmacokinetic and pharmacodynamic profiles. Studies have demonstrated that substituents such as chloro and ethyl can enhance binding affinity to target enzymes like cyclooxygenase (COX), which is pivotal in pain relief and inflammation reduction.

Moreover, 4-chloro-3-ethylbenzoic acid has been investigated as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By functionalizing the benzoic acid core with appropriate groups, researchers aim to develop selective kinase inhibitors that can modulate these pathways effectively. The chloro substituent, in particular, facilitates nucleophilic aromatic substitution reactions, enabling further derivatization into more complex structures.

The compound’s reactivity also makes it a candidate for material science applications. For example, it can be used to synthesize organic semiconductors or ligands for metal-catalyzed reactions. The balance of electronic properties provided by the chloro and ethyl groups allows for tuning charge transport properties, making it useful in organic electronics research.

In terms of synthetic methodologies, 4-chloro-3-ethylbenzoic acid can be synthesized through various routes, including Friedel-Crafts alkylation followed by chlorination or direct functionalization of ethylbenzene derivatives. Advances in green chemistry have also led to more sustainable methods for its production, emphasizing catalytic processes that minimize waste and energy consumption.

Recent research has highlighted the importance of 4-chloro-3-ethylbenzoic acid in drug discovery pipelines. Computational modeling studies have predicted its potential as a scaffold for antiviral agents, particularly against RNA viruses. The aromatic system’s ability to interact with viral proteases and polymerases makes it an attractive candidate for designing inhibitors that can disrupt viral replication cycles.

The compound’s role in medicinal chemistry extends beyond small-molecule drug design. It has been explored as a component in prodrugs, where it serves as a carrier molecule that releases active pharmaceutical ingredients under specific physiological conditions. This approach enhances bioavailability and targeted delivery of drugs, improving therapeutic outcomes.

Regulatory considerations also play a crucial role in the utilization of 4-chloro-3-ethylbenzoic acid. While it is not classified as a hazardous or controlled substance under current regulations, compliance with good manufacturing practices (GMP) ensures its safe handling and use in research and industrial settings. Documentation of synthesis routes, purity standards, and storage conditions are essential to maintain consistency and reliability across different applications.

Future directions in research may explore novel derivatives of 4-chloro-3-ethylbenzoic acid, leveraging its structural flexibility to develop next-generation therapeutics. Innovations in biocatalysis could further enhance its synthesis by employing enzymatic methods that offer higher selectivity and reduced environmental impact compared to traditional chemical approaches.

In conclusion,4-chloro-3-ethylbenzoic acid (CAS No. 42044-90-6) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features enable diverse functionalization strategies, making it indispensable in both academic research and industrial development. As scientific understanding advances, its role is expected to expand further into uncharted areas of chemical biology and drug discovery.

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